molecular formula C10H7Cl2N3OS B2794697 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 571150-97-5

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2794697
CAS No.: 571150-97-5
M. Wt: 288.15
InChI Key: ZIRHQXZFHDVTDF-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazin-5-one core with a 3-sulfanyl (-SH) group at position 3 and a 3,4-dichlorophenylmethyl substituent at position 5. The sulfanyl group may contribute to redox activity or hydrogen bonding interactions.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-6-2-1-5(3-7(6)12)4-8-9(16)13-10(17)15-14-8/h1-3H,4H2,(H2,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHQXZFHDVTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NNC(=S)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Sodium methoxide or potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydro derivatives of the triazine ring

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one exhibit significant antimicrobial properties. For example:

  • A study demonstrated that derivatives of triazine compounds showed effective inhibition against various bacterial strains, indicating potential applications in developing new antibiotics .

Anticancer Potential

Several studies have explored the anticancer properties of triazine derivatives:

  • One investigation reported that related compounds exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further research in cancer therapeutics .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications:

  • Research involving triazine derivatives indicated significant activity against protozoan parasites like Plasmodium falciparum, which causes malaria. This suggests that the compound could be explored for developing antimalarial drugs .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that specific triazine compounds led to apoptosis in malignant cells. The IC50 values indicated significant potency at low concentrations . These findings warrant further exploration into the structure-activity relationship (SAR) of the compound.

Mechanism of Action

The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

Key structural variations among triazinone derivatives include substituents at positions 3, 4, and 6, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Target Compound 3-sulfanyl (3), 3,4-dichlorophenylmethyl (6) C₁₀H₇Cl₂N₃OS High lipophilicity; potential pesticidal use
4-Amino-6-tert-butyl-3-sulfanyl-triazin-5-one 3-sulfanyl (3), tert-butyl (6), amino (4) C₇H₁₂N₄OS Research chemical (CAS 33509-43-2)
6-(4-tert-butylphenylmethyl)-3-sulfanyl-triazin-5-one 3-sulfanyl (3), 4-tert-butylphenylmethyl (6) C₁₄H₁₈N₃OS Supplier-listed (CAS 554423-58-4)
Compound 81f (Makk et al.) Phosphonic acid, 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl C₁₈H₁₄F₄N₄O₅P High antioxidant activity
6-[(4-fluorophenyl)methyl]-3-sulfanyl-triazin-5-one 3-sulfanyl (3), 4-fluorophenylmethyl (6) C₁₀H₈FN₃OS Fluorine enhances electronegativity

Physicochemical Properties

  • Electronic Effects: Chlorine’s electron-withdrawing nature may stabilize the triazinone ring, contrasting with the electron-donating tert-butyl group in CAS 33509-43-2 .

Biological Activity

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10Cl2N2S\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

This compound features a dichlorophenyl group attached to a triazine core, which is essential for its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of triazines have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl moiety enhances the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

2. Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is crucial for conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS levels, thereby protecting cells from oxidative damage.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A study conducted on the A549 cell line showed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics .

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